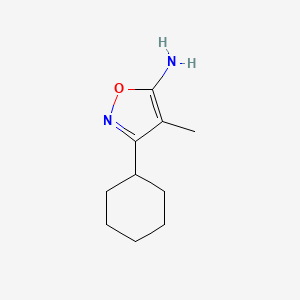

3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine

Vue d'ensemble

Description

“3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine” is a chemical compound with the molecular formula C10H16N2O . It is related to aminorex, a psychostimulant that has been listed in Schedules IV and I of the UN Convention on Psychotropic Substances of 1971 .

Molecular Structure Analysis

The InChI code for “3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine” is 1S/C10H16N2O/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h8H,2-6,11H2,1H3 . This indicates that the compound has a cyclohexyl group, a methyl group, and an oxazol-5-amine group in its structure.

Physical And Chemical Properties Analysis

“3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine” is a powder with a molecular weight of 180.25 .

Applications De Recherche Scientifique

Synthesis of Macrocyclic and Heterocyclic Compounds

A notable application of compounds related to 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine is in the synthesis of macrocyclic structures. Merzhyievskyi et al. (2020) explored the use of 2-amino-3,3-dichloroacrylonitrile (ADAN) for constructing cyclophanes with two oxazole fragments, demonstrating the compound's potential in creating high spatial symmetry molecules, which are essential in the development of new materials and drugs (Merzhyievskyi et al., 2020).

Catalytic Activity in Organic Synthesis

The compound also finds application in catalysis. For instance, the synthesis of a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes was reported by Zeng et al. (2009), which highlighted the efficiency of these carbenes as ligands for transition metal-based catalysts in the hydroamination of internal alkynes with secondary dialkyl amines. This study underscores the compound's role in facilitating complex organic synthesis reactions, expanding the toolkit for synthesizing nitrogen-containing heterocycles (Zeng et al., 2009).

Advances in Green Chemistry

In addition, research focusing on green chemistry applications has seen the use of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine derivatives. A metal- and oxidant-free three-component condensation process was described by Guo et al. (2021), showcasing an environmentally friendly method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines. This approach emphasizes the compound's contribution to sustainable chemical synthesis, offering a pathway to produce complex molecules without the need for hazardous metals or oxidants (Guo et al., 2021).

Safety And Hazards

The safety information for “3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

3-cyclohexyl-4-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h8H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUBXBCVVUYQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1416929.png)

![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B1416931.png)

![6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol](/img/structure/B1416942.png)